
3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
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Overview
Description
3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol It is a derivative of pyridine, characterized by the presence of a nitro group at the 3-position and a trifluoroethoxy group at the 2-position
Preparation Methods
The synthesis of 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the nitration of 2-(2,2,2-trifluoroethoxy)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is being investigated as a potential lead in drug development due to its biological activity. Its structure suggests that it may interact with biological targets effectively, making it suitable for the design of new pharmaceuticals. For instance, compounds with similar pyridine structures have shown promise as selective inhibitors in various therapeutic areas, including oncology and autoimmune diseases .
Case Study: Selective Inhibitors
Recent studies have highlighted the development of selective inhibitors targeting specific pathways involved in disease processes. For example, the compound's structural analogs have been evaluated for their ability to inhibit Janus kinase (JAK) pathways, which are crucial in inflammatory responses. The selectivity and potency of these compounds indicate that 3-nitro-2-(2,2,2-trifluoroethoxy)pyridine could be optimized for similar therapeutic applications .
Synthetic Chemistry
Synthesis Methods
The synthesis of this compound can be achieved through various methods that involve the introduction of the trifluoroethoxy group to a pyridine scaffold. Techniques such as diazotization followed by nucleophilic substitution are commonly employed . The ability to modify the pyridine ring with different substituents allows for the exploration of its reactivity and utility in synthetic applications.
Table 1: Synthesis Methods Overview
Material Science
Applications in Coordination Chemistry
The unique electronic properties imparted by the trifluoroethoxy group enhance the compound's ability to interact with metal ions, making it a candidate for coordination chemistry applications. This interaction can lead to the formation of metal complexes that exhibit interesting catalytic properties.
Case Study: Catalytic Properties
Research into similar compounds has demonstrated their utility as catalysts in organic transformations. The incorporation of this compound into catalytic systems could potentially improve reaction efficiencies and selectivities due to its electron-withdrawing characteristics.
Environmental Chemistry
Potential for Environmental Applications
Owing to its stability and reactivity profile, this compound may also find applications in environmental remediation processes. Compounds with nitro groups are often studied for their ability to degrade pollutants or act as intermediates in bioremediation strategies .
Mechanism of Action
The mechanism of action of 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets through its nitro and trifluoroethoxy groups. These interactions can lead to various biological effects, depending on the specific pathways and targets involved. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: Similar in structure but with a chloro group instead of a trifluoroethoxy group.
2-(2,2,2-Trifluoroethoxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine: Similar but with the nitro group at a different position, affecting its chemical properties and reactivity
Biological Activity
3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative characterized by a nitro group at the 3-position and a trifluoroethoxy substituent at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various biological targets.
- Molecular Formula : C7H5F3N2O3
- Molecular Weight : 237.14 g/mol
- Structure : The presence of both the nitro and trifluoroethoxy groups contributes to its unique properties.
Antimicrobial Properties
Research indicates that the nitro group in this compound is associated with antimicrobial activity. Nitro-containing compounds are known for their ability to disrupt bacterial cell functions, making them valuable in the development of new antibiotics.
Interaction with Biological Targets
The trifluoroethoxy group enhances the compound's lipophilicity, which may improve its ability to penetrate lipid membranes and interact with proteins. This property is crucial for its pharmacological profile, potentially influencing drug bioavailability and efficacy .
The compound may participate in redox reactions due to the presence of the nitro group, influencing various biochemical pathways. This mechanism is significant for its role as a ligand in biological systems, where it may modulate enzyme activities or receptor interactions.
Study on Antimicrobial Efficacy
A study conducted on various nitro derivatives, including this compound, demonstrated significant antimicrobial activity against a range of bacterial strains. The results indicated that modifications to the structure could enhance potency against specific pathogens. The study highlighted the importance of the trifluoroethoxy group in improving solubility and membrane permeability.
Pharmacological Profiling
In another investigation focusing on the pharmacokinetics of pyridine derivatives, this compound was assessed for its absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested that the compound exhibited favorable ADME characteristics due to its lipophilic nature, making it a candidate for further development in drug formulation .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Unique Characteristics | Biological Activity |
---|---|---|---|
5-Nitro-4-(trifluoroethoxy)pyridine | Nitro at position 5 | Lacks trifluoromethyl group | Moderate antimicrobial |
3-Amino-4-(trifluoroethoxy)pyridine | Amino instead of nitro | Increased basicity | Low antimicrobial |
4-Chloro-3-(trifluoroethoxy)pyridine | Chlorine instead of nitro | Different reactivity profile | Variable activity |
This compound | Nitro at position 3 and trifluoroethoxy at position 2 | Enhanced lipophilicity | Significant antimicrobial |
Properties
Molecular Formula |
C7H5F3N2O3 |
---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
3-nitro-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-5(12(13)14)2-1-3-11-6/h1-3H,4H2 |
InChI Key |
CJWUDNDQJKTOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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